Methyl 3-amino-3-cyclopropylprop-2-enoate
Description
Methyl 3-amino-3-cyclopropylprop-2-enoate is a cyclopropane-containing ester featuring an α,β-unsaturated enoate backbone and an amino substituent. The methyl ester group contributes to moderate polarity, while the amino moiety enables hydrogen bonding and participation in nucleophilic reactions.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (Z)-3-amino-3-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)4-6(8)5-2-3-5/h4-5H,2-3,8H2,1H3/b6-4- |
InChI Key |
HNQBIOJSZLEDCJ-XQRVVYSFSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C1CC1)\N |
Canonical SMILES |
COC(=O)C=C(C1CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-cyclopropylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-cyclopropylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-cyclopropylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-cyclopropylprop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate ()
Structural Differences :
- Ester Group : Ethyl ester vs. methyl ester in the target compound. Ethyl esters typically exhibit lower volatility and higher lipophilicity than methyl esters .

- Functional Groups: A 3-oxo (keto) group replaces the 3-amino group in the target compound. This substitution reduces hydrogen-bonding capacity and alters electronic properties, making the analog more electrophilic.
- Substituents : The benzyl group at position 2 introduces aromaticity and steric bulk, absent in the target compound.
Methyl 3-aminocyclopentanecarboxylate ()
Structural Differences :
- Ring System : Cyclopentane (5-membered) vs. cyclopropane (3-membered). The cyclopropane’s higher ring strain increases reactivity, while the cyclopentane offers conformational flexibility.
- Backbone: Saturated cyclopentane vs. α,β-unsaturated enoate in the target compound. The enoate system enables conjugation, affecting UV absorption and redox behavior.
Physical Properties :
- Molecular Weight: The cyclopentane analog (C₇H₁₃NO₂, MW 143.18 g/mol) is lighter than the target compound (estimated C₈H₁₁NO₂, MW ~153.18 g/mol).
- Solubility: The amino group in both compounds enhances water solubility, but the cyclopropane’s rigidity may reduce solubility in nonpolar solvents compared to the cyclopentane analog .
Sandaracopimaric Acid Methyl Ester ()

Structural Differences :
- Core Structure: The analog is a diterpene-derived methyl ester with a fused tricyclic system, contrasting sharply with the target’s simple cyclopropane-enoate framework.
- Functional Groups: Lacks an amino group but contains hydroxyl and carboxylic acid-derived ester groups.
General Methyl Esters ()
Comparative Properties :
- Volatility : Methyl esters generally have lower boiling points than ethyl or benzyl esters. For example, methyl salicylate (MW 152.15 g/mol) boils at ~222°C, while ethyl analogs are higher .

- Polarity: The amino group in the target compound increases polarity compared to non-amino methyl esters (e.g., methyl acetate), enhancing solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



